molecular formula C13H12O3 B12079792 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid

4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid

Cat. No.: B12079792
M. Wt: 216.23 g/mol
InChI Key: VRKBSFMBHVNHAM-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropylmethoxy group at the 4-position and an ethynyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.24 g/mol (calculated from C=12, H=1, O=16).

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-ethynylbenzoic acid

InChI

InChI=1S/C13H12O3/c1-2-10-7-11(13(14)15)5-6-12(10)16-8-9-3-4-9/h1,5-7,9H,3-4,8H2,(H,14,15)

InChI Key

VRKBSFMBHVNHAM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)C(=O)O)OCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can prevent the epithelial-mesenchymal transition (EMT) process, which is implicated in various pathological conditions such as fibrosis and cancer .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of Selected Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
4-(Cyclopropylmethoxy)-3-ethynylbenzoic acid C₁₃H₁₂O₃ 216.24 Cyclopropylmethoxy (4), Ethynyl (3) High steric bulk; potential for π-π interactions and metabolic stability
3-Ethynyl-4-methoxybenzoic acid C₁₀H₈O₃ 176.17 Methoxy (4), Ethynyl (3) Smaller alkoxy group; lower molecular weight
4-Ethoxy-3-ethynylbenzoic acid C₁₁H₁₀O₃ 190.20 Ethoxy (4), Ethynyl (3) Increased lipophilicity compared to methoxy analog
3-Chloro-4-(cyclopropylmethoxy)benzoic acid C₁₁H₁₁ClO₃ 226.66 Cyclopropylmethoxy (4), Chloro (3) Electrophilic chloro group enhances reactivity
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 Hydroxy (4) High polarity; limited membrane permeability
4-(Cyclopentyloxy)-3-ethoxybenzoic acid C₁₄H₁₈O₄ 250.29 Cyclopentyloxy (4), Ethoxy (3) Larger cycloalkyl group; increased steric hindrance

Key Observations :

  • Electronic Properties : Ethynyl groups introduce electron-withdrawing effects, which may influence acidity (pKa) and reactivity in coupling reactions. Chloro substituents (e.g., in 3-chloro-4-(cyclopropylmethoxy)benzoic acid) enhance electrophilicity .
  • Lipophilicity : Ethoxy and cyclopentyloxy groups increase lipophilicity compared to methoxy or hydroxy substituents, impacting solubility and bioavailability .

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